2-Fluorophenazine
Overview
Description
2-Fluorophenazine is a fluorinated derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenazine typically involves the fluorination of phenazine or its derivatives. One common method is the Wohl-Aue reaction, which involves the condensation of 1,2-diaminobenzene with a suitable fluorinated precursor. Another approach is the oxidative cyclization of fluorinated diphenylamines. These reactions often require specific catalysts and controlled conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydrophenazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorophenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Research has shown potential anticancer activity, particularly in hypoxic tumor environments.
Industry: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluorophenazine involves its interaction with cellular components. In the case of its anticancer activity, it is believed to interfere with cellular respiration in hypoxic tumor cells, leading to cell death. The fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Phenazine: The parent compound with similar biological activities but without the fluorine atom.
2-Chlorophenazine: Another halogenated derivative with different chemical properties.
2-Bromophenazine: Similar to 2-Fluorophenazine but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluorophenazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQFKKPPASHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293997 | |
Record name | 2-fluorophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397-57-9 | |
Record name | NSC93384 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluorophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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